REACTION_SMILES
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[Al+3:19].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:1][O:2][N:3]([c:4]1[n:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[c:13]([NH:15][CH3:16])[cH:14]1)[CH3:17].[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20]>>[CH3:1][O:2][N:3]([c:4]1[n:5][cH:6][c:7]([CH2:8][OH:9])[c:13]([NH:15][CH3:16])[cH:14]1)[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(N(C)OC)cc1NC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CNc1cc(N(C)OC)ncc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |